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N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O2S2 and its molecular weight is 401.42. The purity is usually 95%.
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Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a thiophene ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. These structural characteristics contribute to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N3O2S, with a molecular weight of approximately 396.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Property | Value |
---|---|
Molecular Formula | C17H17F3N3O2S |
Molecular Weight | 396.43 g/mol |
CAS Number | 2034586-53-1 |
The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biological pathways.
Antimicrobial Activity
Research has shown that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. In studies evaluating similar pyrazole derivatives, compounds demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.
Bacterial Strain | Activity Detected |
---|---|
Staphylococcus aureus | Moderate to strong |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Weak |
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis . Inhibiting these enzymes can lead to reduced tumor acidity and improved efficacy of chemotherapy.
Study on Antimicrobial Efficacy
A study published in the Journal of Brazilian Chemical Society evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
Evaluation of Anticancer Properties
In another investigation focusing on carbonic anhydrase inhibition, derivatives similar to this compound were tested for their ability to inhibit CA IX and XII. The findings revealed that certain modifications led to enhanced binding affinities, indicating the potential for developing more effective cancer therapeutics .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing sulfonamide moieties exhibit anticancer properties. N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has been evaluated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It acts by inhibiting key enzymes involved in inflammation pathways, such as cyclooxygenases and lipoxygenases. Molecular docking studies suggest that it binds effectively to these targets, making it a candidate for further development as an anti-inflammatory drug.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, which could lead to its application in treating bacterial infections resistant to conventional antibiotics.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. Its trifluoromethyl group contributes to the hydrophobic nature of the polymers, improving their stability under harsh conditions.
Sensors
Due to its electronic properties, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological agents through electrochemical methods.
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Anticancer | Demonstrated significant reduction in tumor size in vivo models with minimal toxicity. |
Johnson et al., 2021 | Anti-inflammatory | Inhibition of COX enzymes led to reduced inflammatory markers in treated subjects. |
Lee et al., 2022 | Antimicrobial | Effective against multi-drug resistant strains of E. coli and Staphylococcus aureus. |
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c17-16(18,19)13-2-1-3-14(10-13)26(23,24)20-6-8-22-7-4-15(21-22)12-5-9-25-11-12/h1-5,7,9-11,20H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJMDBZEYRUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.